Fmoc-O-tert-butyl-L-beta-homothreonine

Description

Properties

IUPAC Name |

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJMOCVIPRJMLW-QVKFZJNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375824 | |

| Record name | Fmoc-O-tert-butyl-L-beta-homothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353245-99-5 | |

| Record name | Fmoc-O-tert-butyl-L-beta-homothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Therapeutics

An In-Depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: A Key Building Block in Modern Peptide Science

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, the clinical utility of native peptides is often hampered by their susceptibility to proteolytic degradation, leading to short in-vivo half-lives. The strategic incorporation of non-natural amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these limitations. Among these, beta-amino acids, and specifically their homologs, have garnered significant attention.

This guide provides a comprehensive technical overview of this compound, a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). We will delve into its unique structural features, physicochemical properties, and the underlying chemical principles that make it a valuable tool for researchers and scientists in the field of peptide chemistry and drug discovery. The incorporation of a beta-homo amino acid structure can enhance the stability and bioavailability of peptide-based drugs.[1][2] This building block is particularly noted for its role in developing novel therapeutics in fields such as oncology and immunology.[1]

Physicochemical and Structural Characteristics

This compound is a synthetically derived amino acid featuring two critical protecting groups for seamless integration into the Fmoc solid-phase peptide synthesis workflow.[1] Its identity and core properties are summarized below.

| Property | Value |

| IUPAC Name | (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid[3] |

| Synonyms | Fmoc-L-β-HomoThr(tBu)-OH, (3R,4R)-4-tert-Butoxy-3-(Fmoc-amino)pentanoic acid[1] |

| CAS Number | 353245-99-5[1][3] |

| Molecular Formula | C₂₄H₂₉NO₅[1][3] |

| Molecular Weight | 411.5 g/mol [1][3] |

| Appearance | White to light yellow glassy solid[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Optical Rotation | [α]D25 = 16 ± 2º (c=1 in DMF)[1] |

| Storage Conditions | 0 - 8 °C[1] |

The core innovation of this molecule lies in its β-amino acid structure. Unlike canonical alpha-amino acids where the amino group is attached to the alpha-carbon (the first carbon after the carboxyl group), in beta-amino acids, the amino group is on the beta-carbon (the second carbon).[2] This seemingly subtle shift has profound implications for the resulting peptide's secondary structure and, crucially, its resistance to enzymatic degradation by peptidases.[2][4]

The Chemistry of Orthogonal Protection: Fmoc and tert-Butyl Groups

The utility of this compound in SPPS is enabled by its two strategically chosen, orthogonal protecting groups: the N-terminal Fmoc group and the side-chain tert-butyl (tBu) group.[1][5] Orthogonal protection is a fundamental principle in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of another.

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group shields the α-amino function of the amino acid.[6][7] Its key characteristic is its lability under basic conditions.[6] In the standard SPPS cycle, the Fmoc group is efficiently removed using a solution of a secondary amine, typically 20% piperidine in dimethylformamide (DMF), to expose the free amine for the next coupling step.[6][8] This provides a milder deprotection method compared to the harsh acidic conditions required by the older Boc (tert-butoxycarbonyl) protection strategy.[6][7][]

-

The tert-Butyl (tBu) Group: The hydroxyl group on the homothreonine side chain is protected by a tert-butyl ether. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[5] This cleavage is performed at the final stage of synthesis, after the entire peptide sequence has been assembled.[5]

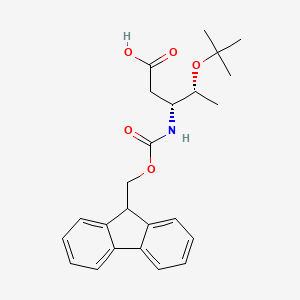

The diagram below illustrates the structure of this compound, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this derivative is as a building block in Fmoc-based SPPS.[1][10] This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[7][]

Step-by-Step Protocol for Incorporation

The following protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support. This process is cyclical, repeated for each amino acid in the desired sequence.

-

Resin Preparation and Swelling:

-

N-Terminal Deprotection (Fmoc Removal):

-

The resin, bearing the growing peptide chain with an N-terminal Fmoc group, is treated with a 20% solution of piperidine in DMF.[6][8]

-

This cleaves the Fmoc group, exposing a free primary or secondary amine on the N-terminus of the peptide chain.

-

The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.[8]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated.

-

Activation is achieved by reacting the carboxylic acid of the amino acid derivative with a coupling reagent (e.g., HCTU, HATU, or DIC/HOBt) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[5] This converts the carboxylic acid into a more reactive species (an active ester).

-

The solution containing the activated amino acid is added to the washed resin.[5]

-

The mixture is agitated for 1-2 hours to allow the coupling reaction—the formation of a new peptide bond—to proceed to completion.[5]

-

-

Washing:

-

After the coupling reaction, the resin is again extensively washed with DMF to remove excess activated amino acid and coupling byproducts.[5] A capping step with acetic anhydride may be performed to block any unreacted amino groups, preventing the formation of deletion sequences.

-

This four-step cycle is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled.

SPPS Workflow Diagram

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the tert-butyl group) must be removed. This is typically accomplished in a single step by treating the peptide-resin with a strong acid "cocktail," most commonly containing 95% Trifluoroacetic Acid (TFA).[5] The cocktail also includes scavengers, such as water and triisopropylsilane (TIS), to quench reactive carbocations generated during the cleavage of the tBu and other protecting groups, thus preventing side reactions.

Conclusion: A Versatile Tool for Advanced Peptide Design

This compound stands out as a highly valuable and specialized building block for peptide chemists. Its defining feature—the beta-homo-amino acid backbone—offers a direct and effective strategy to engineer peptides with enhanced proteolytic stability, a critical attribute for the development of viable peptide-based therapeutics.[1][2] The orthogonal Fmoc and tert-butyl protecting groups ensure its seamless and efficient integration into well-established SPPS workflows.[1][5] As the demand for more robust and drug-like peptides continues to grow, the use of strategically modified amino acids like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and materials science.

References

- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-β-homothreonine.

- GO-Bio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838.

- Amino Acid Derivatives. (n.d.). Fmoc-L-Thr(tBu)-OH | Protected Threonine for Peptide Synthesis.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- LifeTein. (n.d.). Fmoc-Thr(tBu)-OH.

- PubChem. (n.d.). This compound.

- BenchChem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.

- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-β-homothreonine.

- Aapptec. (2020). Beta Amino Acids and Beta Homo Amino Acids.

- Pharmaffiliates. (n.d.). FMOC-Thr(tBu)-OH.

- Advanced ChemTech. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis.

- Google Patents. (2017). CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.

- MedChemExpress. (n.d.). Fmoc-Thr(tBu)-OH.

- ChemicalBook. (n.d.). FMOC-O-tert-Butyl-L-threonine.

- Rogers, J. M., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Chemical Biology, 16(6), 1043–1052.

- BOC Sciences. (n.d.). β−Amino Acids.

- National Institutes of Health. (n.d.). 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis.

- Aapptec. (n.d.). Fmoc-Thr(tBu)-OH.

- PubMed. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries.

- ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- ChemicalBook. (n.d.). FMOC-O-tert-Butyl-L-threonine CAS#: 71989-35-0.

- Patsnap. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka.

- ResearchGate. (2015). Advances in Fmoc solid-phase peptide synthesis.

- TargetMol. (n.d.). Fmoc-Thr(tBu)-OH.

- J&K Scientific. (n.d.). Fmoc-O-tert-butyl-L-b-homothreonine.

- Dawn Scientific. (n.d.). Fmoc-Thr(tBu)-OH.

- SpectraBase. (n.d.). Fmoc-Tyr(tBu)-OH - Optional[1H NMR] - Spectrum.

- Sigma-Aldrich. (n.d.). Fmoc-Thr(tBu)-OH = 98.0 HPLC 71989-35-0.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. This compound | C24H29NO5 | CID 2761548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. chem.uci.edu [chem.uci.edu]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: A Key Building Block for Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of Fmoc-O-tert-butyl-L-beta-homothreonine, a non-proteinogenic amino acid derivative crucial for the synthesis of advanced, stabilized peptides. We will delve into its unique chemical architecture, elucidating the strategic roles of its constituent protecting groups. This guide will present a detailed, field-proven methodology for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and discuss the profound implications of utilizing a β-homoamino acid structure for enhancing the therapeutic potential of peptide-based drugs. Furthermore, we will cover the synthesis and analytical characterization of this valuable building block, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Design

The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and low toxicity. However, native peptides often suffer from significant limitations, most notably their rapid degradation by endogenous proteases. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome this hurdle. This compound is a prime example of a rationally designed building block that imparts desirable pharmacological properties.

The "beta-homo" designation signifies the presence of an additional methylene group in the peptide backbone compared to its proteinogenic counterpart, L-threonine. This seemingly subtle modification has profound consequences, including:

-

Enhanced Proteolytic Stability: The altered backbone geometry sterically hinders the approach of proteases, significantly increasing the peptide's in vivo half-life.[1][2][3]

-

Modulated Conformation: The extended backbone can induce unique secondary structures, such as helices and turns, which can be leveraged to optimize binding affinity to therapeutic targets.[4]

-

Increased Potency and Selectivity: By constraining the peptide into a more bioactive conformation, the incorporation of β-homoamino acids can lead to enhanced potency and selectivity for the target receptor or enzyme.[1][3]

This guide will serve as a technical resource for harnessing the full potential of this compound in peptide synthesis and drug discovery.

Chemical Structure and Physicochemical Properties

The efficacy of this compound in peptide synthesis is a direct result of its carefully designed chemical structure. Each component serves a distinct and critical purpose within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Structural Analysis

The IUPAC name for this compound is (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid.[5] Its structure can be deconstructed into three key functional units:

-

The L-beta-homothreonine Core: This provides the unique backbone extension and the characteristic hydroxyl-bearing side chain of threonine. The specific (3R,4R) stereochemistry is crucial for inducing defined secondary structures in the final peptide.

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: Attached to the N-terminus, the Fmoc group is a base-labile protecting group. Its purpose is to temporarily block the alpha-amino group, preventing self-polymerization during the activation of the carboxyl group. It is selectively removed under mild basic conditions (typically with piperidine), which do not affect the acid-labile side-chain protection or the resin linkage.[6]

-

The tert-butyl (tBu) Group: This acid-labile group protects the hydroxyl function on the threonine side chain. The bulky tBu group prevents unwanted side reactions, such as esterification, during the coupling steps. It remains stable throughout the synthesis cycles and is removed concomitantly with other acid-labile side-chain protecting groups and cleavage from the resin using a strong acid, typically trifluoroacetic acid (TFA).[7]

Caption: Chemical structure and functional components of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are essential for its proper handling, storage, and application in synthesis protocols.

| Property | Value | Reference(s) |

| IUPAC Name | (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid | [5] |

| Synonyms | Fmoc-L-β-HomoThr(tBu)-OH, (3R,4R)-4-tert-Butoxy-3-(Fmoc-amino)pentanoic acid | [8] |

| CAS Number | 353245-99-5 | [5][8][9] |

| Molecular Formula | C₂₄H₂₉NO₅ | [8] |

| Molecular Weight | 411.5 g/mol | [8] |

| Appearance | White to light yellow solid | [8] |

| Purity | ≥98% (HPLC) | [8] |

| Optical Rotation | [α]D25 = +16 ± 2° (c=1 in DMF) | [8] |

| Storage Conditions | 2–8 °C, desiccated | [8] |

Synthesis and Characterization

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. A robust and frequently cited method for preparing Fmoc-protected β-homoamino acids is through an ultrasound-promoted Wolff rearrangement of α-diazo ketones derived from the corresponding α-amino acids.[10]

Synthetic Pathway Overview

The synthesis proceeds via a multi-step sequence that ensures the retention of stereochemical integrity.

Caption: Generalized synthetic workflow for Fmoc-β-homoamino acids.

Causality Behind Experimental Choices:

-

Mixed Anhydride Activation: Activating the carboxylic acid of the starting Fmoc-α-amino acid as a mixed anhydride provides a highly reactive species for the subsequent reaction with diazomethane.[10]

-

Diazomethane: This reagent is a classic and effective means of converting an activated carboxylic acid into an α-diazo ketone.

-

Ultrasound Promotion: Sonication provides the energy for the Wolff rearrangement under mild, room-temperature conditions. This avoids thermal decomposition and is crucial for preserving the base-labile Fmoc protecting group.[10]

-

Silver(I) Catalyst: The Ag⁺ ion is a soft Lewis acid that catalyzes the rearrangement of the diazo ketone into a ketene intermediate, which is then trapped by a nucleophile (water in this case) to form the homologous carboxylic acid.[10] This catalytic approach is mild and efficient.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized building block before its use in peptide synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of all key structural motifs. Expected signals would include the characteristic aromatic protons of the Fmoc group (typically δ 7.2-7.8 ppm), the singlet for the nine equivalent protons of the tert-butyl group (around δ 1.2-1.4 ppm), and distinct signals for the protons on the chiral centers and the extended backbone.[11]

-

¹³C NMR: The carbon spectrum confirms the carbon framework, with characteristic signals for the carbonyls (carboxyl and carbamate), the aromatic carbons of the Fmoc group, the quaternary carbon and methyls of the tBu group, and the aliphatic carbons of the amino acid core.[11]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to confirm the exact molecular weight of the compound, matching the calculated value for C₂₄H₂₉NO₅ (411.2046 g/mol ). This provides definitive confirmation of the elemental composition.[11]

-

High-Performance Liquid Chromatography (HPLC): Both reversed-phase and chiral HPLC are used to assess purity. Reversed-phase HPLC determines the overall purity by separating the target compound from any synthetic byproducts. Chiral HPLC is essential to confirm the enantiomeric excess (e.e.), ensuring that no significant racemization occurred during the synthesis.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide sequence using standard, automated SPPS protocols based on the Fmoc/tBu strategy.[6] Due to the potential for steric hindrance from the β-substituted backbone, optimizing coupling conditions is key to achieving high yields.

Experimental Protocol for a Standard Coupling Cycle

This protocol outlines a single coupling cycle on an automated peptide synthesizer for incorporating this compound. It assumes a 0.1 mmol synthesis scale on a pre-loaded Wang or Rink Amide resin.

Step 1: Resin Swelling

-

Place the resin in the reaction vessel.

-

Wash and swell the resin with N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Drain the solvent.

Step 2: N-α-Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3-5 minutes and drain.

-

Add a fresh aliquot of 20% piperidine in DMF.

-

Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Drain the deprotection solution.

-

Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling Causality: β-amino acids can be sterically hindered. Therefore, the use of a potent activation agent is recommended. A combination of a uronium/aminium salt like HATU or HCTU with a non-nucleophilic base such as DIPEA provides rapid and efficient activation, minimizing the risk of racemization.[12] Microwave-assisted coupling can further enhance the efficiency for sterically demanding residues.[13]

-

In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and an activating agent (e.g., HCTU, 3.95 eq., 0.395 mmol) in DMF.

-

Add a base, N,N-diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol), to the amino acid solution to initiate activation. Allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 45-90 minutes at room temperature. (Note: A longer coupling time may be required compared to standard α-amino acids).

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

(Optional but Recommended) Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling (recoupling) may be necessary.

Step 4: Iteration Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Caption: The core iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Final Cleavage and Deprotection

Once the entire peptide sequence is assembled, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups (including the O-tert-butyl group) are removed simultaneously.

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing a high concentration of TFA. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, water, etc.) are critical to trap the reactive carbocations generated during the cleavage of protecting groups, preventing side reactions with sensitive residues like tryptophan or methionine.

-

Add the cleavage cocktail to the dry resin in a fume hood.

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum. The peptide is then ready for purification by preparative HPLC.

Conclusion and Future Outlook

This compound is more than just a modified amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its unique structure, combining the backbone extension of a β-homoamino acid with the robust and orthogonal Fmoc/tBu protecting group strategy, enables the synthesis of peptides with significantly enhanced stability and potentially superior pharmacological profiles.[1][4] By providing resistance to proteolysis and the ability to induce specific, stable secondary structures, this building block allows for the rational design of next-generation peptide therapeutics. As the demand for more stable and potent peptide drugs continues to grow, the application of specialized building blocks like this compound will undoubtedly become even more central to the fields of drug discovery and development.

References

-

Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

ResearchGate. (2025, August 6). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

ResearchGate. (2025, August 6). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review | Request PDF. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]

-

Hilaris Publisher. (2018, April 12). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

-

ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025, August 6). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]

-

Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

ResearchGate. (2014, December 4). Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-beta-HThr(tBu)-OH [353245-99-5]. Aapptec Peptides. [Link]

-

Beilstein Journals. (2017, December 21). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journals. [Link]

-

PubMed. (n.d.). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed. [Link]

-

PubChem. (n.d.). Fmoc-beta-Ala-Tyr(tBu)-OH. PubChem. [Link]

-

NIH. (n.d.). Increasing Protein Conformational Stability by Optimizing β-turn Sequence. PMC. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 11. scienceopen.com [scienceopen.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Synthesis of Fmoc-O-tert-butyl-L-beta-homothreonine: An In-Depth Technical Guide

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

In the landscape of peptide science and drug development, β-amino acids represent a class of non-proteinogenic amino acids with profound implications for the design of novel therapeutics. Unlike their α-amino acid counterparts, the inclusion of β-amino acids into peptide backbones imparts unique conformational constraints, leading to the formation of stable secondary structures such as helices, turns, and sheets. This structural rigidity often translates to enhanced proteolytic stability and improved pharmacokinetic profiles, making β-peptides and peptidomimetics highly attractive candidates for drug discovery programs.[1]

Fmoc-O-tert-butyl-L-beta-homothreonine, with its specific (3R,4R) stereochemistry, is a valuable building block in this context. The orthogonal protection scheme, featuring the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the amine and the acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl group, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[][3] This guide provides a comprehensive overview of a viable synthetic strategy for this key building block, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The synthesis of this compound necessitates a strategy that ensures precise control over the two contiguous stereocenters at C3 and C4. A logical retrosynthetic approach involves the sequential protection of a pre-synthesized L-beta-homothreonine core.

Caption: Retrosynthetic analysis of this compound.

This strategy hinges on three key stages:

-

Stereoselective Synthesis of the L-beta-homothreonine Core: Establishing the (3R,4R) stereochemistry is the most critical step. This can be achieved through various asymmetric synthesis methodologies.

-

Orthogonal Protection of the Side-Chain Hydroxyl Group: The secondary alcohol is protected as a tert-butyl ether, which is stable to the basic conditions required for Fmoc group removal during peptide synthesis.

-

N-Terminal Fmoc Protection: The final step involves the protection of the β-amino group with the Fmoc moiety, rendering the building block ready for SPPS.

Part 1: Stereoselective Synthesis of L-beta-homothreonine Core

The asymmetric synthesis of β-amino acids is a well-established field, with numerous strategies available to control stereochemistry.[1] For the synthesis of L-beta-homothreonine ((3R,4R)-3-amino-4-hydroxypentanoic acid), a practical approach involves the use of a chiral pool starting material, such as a derivative of a readily available amino acid like L-threonine, to set the stereochemistry. An alternative, and often more flexible approach, is the use of a chiral auxiliary-mediated synthesis.

Proposed Synthetic Route from a Chiral Aldehyde

A plausible and efficient route involves the diastereoselective addition of a nucleophile to a chiral N-protected α-amino aldehyde, followed by chain extension and functional group manipulations.

Caption: Proposed workflow for the synthesis of the L-beta-homothreonine core.

Experimental Protocol: Synthesis of L-beta-homothreonine

Step 1: Synthesis of N-Boc-L-threoninal N-Boc-L-threonine is reduced to the corresponding alcohol, N-Boc-L-threoninol, using a mild reducing agent like sodium borohydride in a mixed solvent system. Subsequent oxidation of the primary alcohol to the aldehyde, for instance, via a Swern or Dess-Martin periodinane oxidation, yields N-Boc-L-threoninal.

Step 2: Wittig Reaction The chiral aldehyde is then subjected to a Wittig reaction with an appropriate phosphorane, such as (ethoxycarbonylmethyl)triphenylphosphorane, to introduce the two-carbon extension. This reaction typically proceeds with high E-selectivity.

Step 3: Diastereoselective Reduction The resulting α,β-unsaturated ester is then subjected to a diastereoselective reduction of the double bond. Catalytic hydrogenation over palladium on carbon is a common and effective method. The existing stereocenter at C4 directs the hydrogenation to afford the desired (3R,4R) stereochemistry.

Step 4: Hydrolysis and Deprotection Saponification of the ethyl ester using a base like lithium hydroxide, followed by acidic workup, yields N-Boc-L-beta-homothreonine. Finally, the Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford L-beta-homothreonine, which can be isolated as a salt.

Part 2: Orthogonal Protection Strategy

With the chiral core in hand, the next phase involves the sequential and orthogonal protection of the hydroxyl and amino functionalities. The order of these protection steps is crucial to avoid side reactions. It is generally preferable to protect the less reactive hydroxyl group first, followed by the more nucleophilic amino group.

O-tert-butylation of the Side-Chain Hydroxyl Group

The protection of the secondary hydroxyl group as a tert-butyl ether provides robust protection against a wide range of reaction conditions, yet it can be readily cleaved with strong acids. A common and effective method for this transformation is the reaction with isobutylene in the presence of a catalytic amount of a strong acid. A more recent and safer alternative involves the use of tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid like trifluoromethanesulfonic acid or bis(trifluoromethanesulfonyl)imide.[4]

Experimental Protocol: O-tert-butylation

-

Dissolution: The synthesized L-beta-homothreonine is dissolved in tert-butyl acetate.

-

Catalyst Addition: A catalytic amount of bis(trifluoromethanesulfonyl)imide is added to the solution at 0 °C.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction is quenched by the addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

| Parameter | Condition | Rationale |

| Reagent | tert-Butyl acetate | Serves as both the tert-butyl source and the solvent, offering a high concentration of the reagent.[4] |

| Catalyst | Bis(trifluoromethanesulfonyl)imide | A strong acid catalyst that is effective in small quantities and is less hazardous than perchloric acid.[4] |

| Temperature | 0 °C to room temperature | Allows for a controlled reaction rate and minimizes potential side reactions. |

| Work-up | Aqueous NaHCO₃ | Neutralizes the strong acid catalyst and facilitates the isolation of the product. |

N-Fmoc Protection of the Amino Group

The final step in the synthesis of the desired building block is the protection of the primary amino group with the Fmoc moiety. The most common and efficient method for this transformation is the reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[][5]

Experimental Protocol: N-Fmoc Protection

-

Dissolution: The O-tert-butyl-L-beta-homothreonine is dissolved in a mixture of an organic solvent (e.g., dioxane or acetonitrile) and an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.[]

-

Reagent Addition: A solution of Fmoc-OSu in the same organic solvent is added dropwise to the cooled reaction mixture (0-5 °C).

-

Reaction: The reaction is stirred at a low temperature and then allowed to warm to room temperature until completion, as monitored by TLC.

-

Work-up: The reaction mixture is typically acidified to a pH of 2-3 with a dilute acid (e.g., 1M HCl), leading to the precipitation of the Fmoc-protected product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.

| Parameter | Condition | Rationale |

| Reagent | Fmoc-OSu | A stable and crystalline solid that reacts cleanly with the amino group.[5] |

| Base | NaHCO₃ or Na₂CO₃ | Maintains a basic pH to ensure the amino group is deprotonated and nucleophilic. |

| Solvent System | Dioxane/Water or Acetonitrile/Water | A biphasic system that allows for the dissolution of both the amino acid and the Fmoc-OSu. |

| Work-up | Acidification | Protonates the carboxylic acid and causes the product to precipitate, facilitating isolation. |

Conclusion: A Versatile Building Block for Advanced Peptide Synthesis

The synthetic route outlined in this guide provides a robust and reliable pathway to this compound, a key building block for the synthesis of modified peptides and peptidomimetics. By employing a strategy that relies on the stereoselective synthesis of the β-amino acid core followed by a well-orchestrated orthogonal protection scheme, researchers can access this valuable compound in high purity and on a preparative scale. The principles and protocols described herein are grounded in established and reliable organic chemistry methodologies, offering a solid foundation for the synthesis of this and other complex non-proteinogenic amino acids for cutting-edge drug discovery and development.

References

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations. [Link]

-

Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications. [Link]

-

Fmoc - Lokey Lab Protocols. (2017). Wikidot. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

-

A novel protecting/activating strategy for beta-hydroxy acids and its use in convergent peptide synthesis. (2008). PubMed. [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. ResearchGate. [Link]

-

Protecting group. Wikipedia. [Link]

-

Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). National Institutes of Health. [Link]

-

Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Semantic Scholar. [Link]

-

Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. (2022). PubMed. [Link]

-

A simple and powerful tert-butylation of carboxylic acids and alcohols. J-STAGE. [Link]

-

An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses Procedure. [Link]

- PROCESS FOR THE PREPARATION OF tert-BUTYL ALCOHOL.

-

Recent stereoselective synthetic approaches to β-amino acids. Scilit. [Link]

-

L-beta-Homothreonine. PubChem. [Link]

-

Synthesis of orthogonally protected (3R, 4S)- and (3S, 4S)-4,5-diamino-3-hydroxypentanoic acids. (2003). PubMed. [Link]

- Process for preparing tert-butanol from isobutylene by hydration.

- Method for preparing isobutene through a tert-butyl alcohol method.

-

Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and... ResearchGate. [Link]

-

Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. (2023). National Institutes of Health. [Link]

-

Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

-

Enantioselective Three-Component Reaction for the Preparation of β-Amino-α-Hydroxy Esters. ResearchGate. [Link]

-

Enantioselective synthesis of chiral BCPs. (2022). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-tert-butyl-L-beta-homothreonine is a valuable synthetic amino acid derivative that plays a crucial role in the fields of peptide chemistry and drug discovery.[1] As a beta-amino acid, it possesses a unique structural motif that imparts distinct conformational properties to peptides, influencing their secondary structure and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its application in solid-phase peptide synthesis (SPPS), offering insights for researchers and professionals in the field.

The incorporation of β-amino acids into peptide chains can lead to the formation of novel secondary structures, such as helices, sheets, and turns, that are distinct from those formed by their α-amino acid counterparts. This structural diversity is of great interest in the design of peptidomimetics with enhanced biological activity and stability. The O-tert-butyl ether protecting group on the side chain of the homothreonine residue provides acid-labile protection, compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source(s) |

| Chemical Name | (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tert-butoxypentanoic acid | [1][2] |

| Synonyms | Fmoc-L-β-HomoThr(tBu)-OH, Fmoc-L-beta-homothreonine(OtBu) | [1][2] |

| CAS Number | 353245-99-5 | [1][2] |

| Molecular Formula | C₂₄H₂₉NO₅ | [1][2] |

| Molecular Weight | 411.5 g/mol | [1][2] |

| Appearance | White to light yellow glassy solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = +16 ± 2° (c=1 in DMF); [α]D²⁰ = +6 ± 1° (c=1 in CHCl₃) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Solubility: While specific quantitative solubility data is not readily available in the literature, the tert-butyl protecting group is known to enhance solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1]

Synthesis of this compound

The synthesis of Fmoc-protected β-homoamino acids can be achieved through various synthetic routes. One established method is the Arndt-Eistert homologation, which involves the Wolff rearrangement of a diazoketone derived from the corresponding α-amino acid.[3]

A general workflow for the synthesis of Fmoc-β-homoamino acids is depicted below:

Figure 1: General synthetic workflow for Fmoc-β-homoamino acids.

This multi-step synthesis requires careful control of reaction conditions to minimize side reactions and ensure high purity of the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for the incorporation of β-homothreonine residues into peptide chains using Fmoc-based SPPS.[1] The Fmoc group provides temporary protection of the α-amino group and is readily cleaved under mild basic conditions, typically with a solution of piperidine in DMF. The tert-butyl ether on the side chain is stable to these basic conditions but is cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality is a cornerstone of the Fmoc/tBu strategy.

Challenges and Considerations in SPPS with β-Amino Acids

The incorporation of β-amino acids into a growing peptide chain can present challenges compared to their α-amino acid counterparts. The steric bulk and different geometry of β-amino acids can lead to slower coupling kinetics. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency.

Potent activating reagents are often required to facilitate the amide bond formation. Common choices include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)

Extended coupling times or double coupling cycles may be necessary to ensure complete reaction, especially in sterically hindered sequences.

General SPPS Protocol for Incorporation of this compound

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence on a solid support. The scale and specific reagents may need to be optimized based on the specific peptide sequence and resin.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvent: DMF

Workflow:

Figure 2: SPPS cycle for incorporating this compound.

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (or another coupling reagent, ~0.95 equivalents of the amino acid) in DMF.

-

Add DIPEA (2 equivalents of the amino acid) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test). Due to the nature of β-amino acids, longer coupling times may be necessary.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for the next amino acid in the sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group) are removed simultaneously using a TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Conclusion

This compound is a specialized yet highly valuable building block for peptide chemists and drug developers. Its unique β-amino acid structure allows for the creation of peptidomimetics with novel conformations and potentially enhanced biological properties. While its incorporation into peptide sequences requires careful consideration of coupling conditions due to potentially slower reaction kinetics, the use of potent activating reagents and optimized protocols can ensure successful synthesis. This guide provides a foundational understanding of the properties and applications of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.

References

-

Chem-Impex. Fmoc-O-tert-butyl-L-β-homothreonine. [Link]

-

Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837–841. [Link]

-

PubChem. This compound. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2761548, this compound. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]

-

Law, B., Tung, C. H., & Weissleder, R. (2006). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Bioconjugate chemistry, 17(3), 821–826. [Link]

-

LifeTein. Fmoc-Thr(tBu)-OH. [Link]

-

Miranda, L. P., & Alewood, P. F. (2000). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Biopolymers, 55(3), 217–226. [Link]

-

AAPPTec. Fmoc-Thr(tBu)-OH. [Link]

- Google Patents. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.

-

MySkinRecipes. (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid. [Link]

-

AAPPTec. (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid. [Link]

-

PubChem. (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

Sources

An In-Depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: A Key Building Block for Advanced Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Beta-Homoamino Acids in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their clinical utility is often hampered by metabolic instability, primarily due to their susceptibility to proteolytic degradation. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these intrinsic limitations. Among these, beta-homoamino acids have emerged as powerful tools for medicinal chemists.

Fmoc-O-tert-butyl-L-beta-homothreonine, a derivative of the proteinogenic amino acid threonine, is a key building block in this advanced approach. By introducing an additional methylene group into the peptide backbone, it imparts unique conformational constraints and steric hindrance, significantly enhancing resistance to enzymatic cleavage.[1][2] This modification can lead to peptides with improved pharmacokinetic profiles, including a longer biological half-life, and can also fine-tune receptor binding affinity and selectivity.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and strategic application of this compound in solid-phase peptide synthesis (SPPS), offering a roadmap for its effective utilization in the development of robust and efficacious peptide-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this key building block is essential for its successful application in peptide synthesis.

| Property | Value |

| CAS Number | 353245-99-5 |

| Molecular Formula | C₂₄H₂₉NO₅ |

| Molecular Weight | 411.5 g/mol |

| Appearance | White to light yellow glassy solid |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | 0 - 8 °C |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the Arndt-Eistert homologation of the corresponding protected alpha-amino acid, Fmoc-O-tert-butyl-L-threonine. This method reliably extends the carbon chain by one methylene group while preserving the chiral integrity of the starting material.

An alternative approach is the ultrasound-promoted Wolff rearrangement of a diazoketone derived from the parent Fmoc-protected α-amino acid.[3] This method is noted for its mild reaction conditions, which are crucial for preventing the base-labile Fmoc group from cleaving prematurely.[3]

Below is a generalized workflow for the synthesis of Fmoc-β-homoamino acids, illustrating the key transformations.

Caption: Generalized workflow for the synthesis of Fmoc-β-homoamino acids.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a growing peptide chain largely follows standard Fmoc-based SPPS protocols. The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amine and an acid-labile tert-butyl ether for the side-chain hydroxyl, is central to this process.[4]

Step-by-Step Protocol for a Single Coupling Cycle:

-

Resin Preparation: The solid support, typically a Wang or Rink Amide resin, is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF. This exposes the free amine for the subsequent coupling reaction.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: this compound is pre-activated in a solution of DMF containing a coupling reagent and a base. Common choices include:

-

HBTU/DIPEA: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA).

-

HATU/DIPEA: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with DIPEA, which is particularly effective for sterically hindered amino acids.

-

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the formation of the peptide bond. Due to the potential for increased steric hindrance from the beta-homoamino acid backbone, extending the coupling time or performing a double coupling may be necessary to ensure the reaction proceeds to completion.

-

Washing: The resin is washed extensively with DMF to remove unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent such as acetic anhydride.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Caption: A single cycle of solid-phase peptide synthesis for the incorporation of this compound.

Final Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed. The tert-butyl ether protecting the hydroxyl group of the beta-homothreonine residue is acid-labile and is efficiently cleaved using a trifluoroacetic acid (TFA)-based cocktail.[4][5]

A standard and effective cleavage cocktail consists of:

-

95% Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes the acid-labile protecting groups.

-

2.5% Water: Acts as a scavenger to suppress side reactions.

-

2.5% Triisopropylsilane (TIS): A scavenger that effectively captures carbocations generated during the deprotection process, preventing unwanted side reactions with sensitive residues like tryptophan and methionine.

The resin is treated with this cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, isolated, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization of Peptides Containing Beta-Homothreonine

The successful synthesis and purity of peptides incorporating this compound must be confirmed through rigorous analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the final peptide. The incorporation of a beta-homothreonine residue will result in a predictable mass shift compared to its alpha-amino acid counterpart. Tandem mass spectrometry (MS/MS) can be employed to confirm the peptide sequence, with fragmentation patterns providing valuable structural information.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the synthesized peptide. The retention time of the peptide can be influenced by the presence of the beta-homoamino acid, often leading to a slight increase in hydrophobicity compared to the native peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, one- and two-dimensional NMR spectroscopy can provide insights into the conformation of the peptide in solution. The additional methylene group in the beta-homoamino acid will give rise to characteristic signals in the NMR spectrum, allowing for the unambiguous identification of its incorporation and its impact on the local peptide structure.

Conclusion: A Versatile Tool for Advanced Peptide Therapeutics

This compound is a valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its incorporation into peptide sequences offers a proven strategy to enhance metabolic stability and fine-tune biological activity. A thorough understanding of its synthesis, properties, and application in SPPS, as detailed in this guide, empowers researchers and drug developers to harness the full potential of this powerful tool in the creation of next-generation peptide drugs with improved therapeutic profiles.

References

-

Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues. Beilstein Journal of Organic Chemistry. [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis. [Link]

-

Amino Acid Sidechain Deprotection. AAPPTec. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. National Institutes of Health. [Link]

-

Amino Acid Building Blocks for Fmoc Solid-Phase Synthesis of Peptides Phosphocholinated at Serine, Threonine, and Tyrosine. AAPPTec. [Link]

-

Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. PubMed. [Link]

-

Harnessing Aromatic-Histidine Interactions through Synergistic Backbone Extension and Side Chain Modification. National Institutes of Health. [Link]

-

Multi-technique Characterization of Adsorbed Peptide and Protein Orientation: LK310 and Protein G B1. National Institutes of Health. [Link]

-

Beta Homo Amino Acids for Peptide Synthesis Archives. AAPPTec. [Link]

-

beta-Homo Amino Acids. AAPPTec. [Link]

-

Fmoc-Thr(tBu)-OH [71989-35-0]. AAPPTec. [Link]

Sources

An In-Depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of Fmoc-O-tert-butyl-L-beta-homothreonine, a crucial building block for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis. We will delve into its physicochemical properties, its strategic role in peptide design, and detailed protocols for its effective incorporation into peptide sequences, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Advantage of Beta-Homoamino Acids in Peptide Therapeutics

The landscape of peptide-based drug development is continually evolving, with a significant focus on enhancing the therapeutic profiles of native peptides. A key challenge lies in overcoming their inherent limitations, such as susceptibility to proteolytic degradation and rapid clearance in vivo. The incorporation of non-natural amino acids represents a powerful strategy to address these issues. Among these, beta-homoamino acids, structural analogs of alpha-amino acids with an additional carbon atom in their backbone, have emerged as valuable tools.

The inclusion of β-homoamino acids, such as L-beta-homothreonine, can profoundly influence the conformational and biological properties of peptides. This structural modification can induce unique secondary structures, enhance proteolytic stability, and ultimately lead to peptides with improved pharmacokinetic and pharmacodynamic profiles. This compound is a specifically designed derivative that facilitates the seamless integration of this valuable moiety into peptide chains using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this amino acid derivative is fundamental to its successful application.

| Property | Value | Source |

| Molecular Weight | 411.5 g/mol | |

| Molecular Formula | C₂₄H₂₉NO₅ | |

| CAS Number | 353245-99-5 | |

| Appearance | White to off-white solid | Generic Supplier Data |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | Generic Supplier Data |

| Purity (Typical) | ≥98% (HPLC) | Generic Supplier Data |

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function, which is labile to basic conditions (e.g., piperidine). The tert-butyl (tBu) group, on the other hand, protects the side-chain hydroxyl group of the beta-homothreonine residue and is labile to acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection scheme is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the selective deprotection and sequential elongation of the peptide chain.[2]

Molecular Structure:

Sources

Fmoc-O-tert-butyl-L-beta-homothreonine solubility data

An In-depth Technical Guide to the Solubility of Fmoc-O-tert-butyl-L-beta-homothreonine for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the efficient coupling of amino acid derivatives is paramount to achieving high yields and purity of the target peptide. The solubility of these building blocks, such as this compound, in the reaction solvent is a critical, yet often overlooked, parameter. Poor solubility can lead to incomplete reactions, the formation of by-products, and significant challenges in purification. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to optimize their synthetic protocols and accelerate drug discovery.

This compound is a non-canonical amino acid increasingly utilized in the design of peptidomimetics and novel therapeutic peptides. Its unique structure, featuring a beta-amino acid backbone and a bulky tert-butyl protecting group, presents distinct solubility characteristics that must be well understood for successful incorporation into a peptide sequence. This document will provide a framework for evaluating its solubility, offering both theoretical insights and actionable experimental protocols.

Physicochemical Properties Influencing Solubility

To understand the solubility of this compound, it is essential to first consider its molecular structure and inherent physicochemical properties.

| Property | Value | Significance for Solubility |

| Molecular Formula | C26H33NO5 | The relatively large number of carbon atoms contributes to its nonpolar character. |

| Molecular Weight | 439.55 g/mol | A higher molecular weight can sometimes correlate with lower solubility in certain solvents. |

| Structure | The bulky, nonpolar Fmoc and tert-butyl groups dominate the molecule's character, suggesting good solubility in organic solvents. The free carboxylic acid provides a site for potential ionic interactions and solubility in polar or basic media. | |

| Polarity | Primarily nonpolar with a polar functional group | This amphipathic nature means its solubility will be highly dependent on the solvent system. |

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. The large, aromatic fluorenylmethyloxycarbonyl (Fmoc) group and the bulky aliphatic tert-butyl group are both highly nonpolar (lipophilic). These groups will favor interactions with nonpolar organic solvents. Conversely, the free carboxylic acid is a polar, hydrophilic moiety capable of hydrogen bonding and deprotonation to form a carboxylate anion.

Therefore, it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents used in peptide synthesis, such as:

-

Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP). These are excellent at solvating the peptide backbone and the Fmoc group.

-

Ethers: Tetrahydrofuran (THF).

-

Alcohols: Methanol, Ethanol (solubility may be more limited).

Solubility in aqueous solutions is expected to be poor at neutral pH due to the dominance of the nonpolar groups. However, in basic aqueous solutions (e.g., dilute sodium bicarbonate), the carboxylic acid will deprotonate to the carboxylate, increasing polarity and enhancing aqueous solubility.

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for process optimization. Below are detailed protocols for quantifying the solubility of this compound.

Gravimetric Method for Solubility Determination

This method is a straightforward approach to determine solubility by measuring the mass of solute that can dissolve in a given volume of solvent.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Isolation: Carefully transfer a known volume of the supernatant to a pre-weighed vial.

-

Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum oven.

-

Quantification: Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved amino acid derivative.

-

Calculation: Solubility (in mg/mL) = (Mass of dissolved solute) / (Volume of supernatant transferred).

Workflow Diagram:

Caption: Gravimetric solubility determination workflow.

HPLC-Based Method for Solubility Determination

This method offers higher precision and is suitable for automation. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Protocol:

-

Stock Solution & Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Inject each standard into an HPLC system and record the peak area.

-

Plot peak area versus concentration to generate a linear calibration curve.

-

-

Sample Preparation:

-

Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

-

After centrifugation, filter the supernatant through a 0.22 µm filter.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Workflow Diagram:

Caption: HPLC-based solubility determination workflow.

Factors Influencing Solubility and Optimization Strategies

Several factors can be manipulated to enhance the solubility of this compound during peptide synthesis.

-

Solvent Selection: As predicted, DMF and NMP are generally excellent choices for dissolving Fmoc-protected amino acids. For greener chemistry approaches, alternative solvents with similar solvating properties can be explored, but their efficacy for this specific derivative must be empirically verified.

-

Temperature: Solubility generally increases with temperature. Gently warming the solvent can help dissolve the amino acid derivative. However, one must be cautious of potential degradation of the compound at elevated temperatures over extended periods.

-

Co-solvents: The use of co-solvents can be a powerful strategy. For instance, adding a small amount of a more polar solvent like DMSO or a less polar solvent like DCM to the primary solvent can disrupt crystal lattice energy and improve solvation.

-

Additives: In some cases, the addition of salts or other additives can influence solubility, although this is less common in standard SPPS coupling reactions.

Conclusion

A thorough understanding and empirical determination of the solubility of this compound are indispensable for the successful and efficient synthesis of peptides containing this non-canonical amino acid. While theoretical predictions based on its physicochemical properties provide a strong indication of its behavior—favoring solubility in polar aprotic solvents—precise quantitative data obtained through methods like gravimetric analysis or HPLC are crucial for robust process development. By systematically evaluating solubility and employing strategies such as optimized solvent selection and temperature control, researchers can mitigate risks of incomplete reactions and purification difficulties, ultimately leading to higher quality peptides and more reliable scientific outcomes. This guide provides the foundational knowledge and practical protocols to empower scientists in achieving these goals.

References

- Note: As specific solubility data for this compound is not readily available in published literature, the references below provide context on the general principles of solubility, peptide synthesis, and the properties of the chemical entities discussed.

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Edited by W. C. Chan and P. D. White, Oxford University Press, 2000. (Provides comprehensive background on the chemical principles of SPPS).

-

PubChem Compound Summary for CID 135472145, this compound. National Center for Biotechnology Information. [Link] (Provides physicochemical data for the compound).

-

"Solubility of Amino Acids, Peptides, and Proteins in Nonaqueous Solvents" by Y. Nozaki and Charles Tanford. The Journal of Biological Chemistry, 1971, Vol. 246, No. 7, pp. 2211-2217. (Classic paper on the principles of amino acid solubility).

-

"Green Solvents in Peptide Synthesis: A Review" by F. Albericio et al. Green Chemistry, 2018, Vol. 20, pp. 18-30. (Discusses alternative solvents for peptide synthesis, relevant to solubility considerations).

An In-depth Technical Guide on the Stability of Fmoc-O-tert-butyl-L-beta-homothreonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids like Fmoc-O-tert-butyl-L-beta-homothreonine is a critical strategy in modern peptide-based drug development for enhancing therapeutic properties.[1][2] This guide provides a comprehensive technical analysis of the stability of this valuable building block. It delves into the structural significance of its protecting groups, its stability under various conditions encountered during Solid-Phase Peptide Synthesis (SPPS), and best practices for its handling and storage. Detailed experimental workflows and protocols are presented to empower researchers to validate its integrity within their specific synthetic contexts, ensuring the fidelity of their final peptide products.

Introduction: The Strategic Advantage of Beta-Homo-Amino Acids

The pursuit of novel peptide therapeutics with improved potency, selectivity, and biological half-life has led to the widespread adoption of non-canonical amino acids.[2][3] Beta-homo-amino acids, which feature an extended carbon skeleton compared to their alpha-amino acid counterparts, are of particular interest.[2][3] This structural modification imparts unique conformational constraints and can enhance resistance to enzymatic degradation.[3][] this compound is a key derivative that facilitates the incorporation of a beta-homothreonine residue into a growing peptide chain.[1][5]

The successful application of this and other specialized amino acid derivatives is contingent upon a thorough understanding of their chemical stability throughout the entire synthesis process. This guide serves as a senior application scientist's perspective on navigating the nuances of working with this compound.

Deconstructing the Molecule: Roles of the Protective Groups

The stability profile of this compound is intrinsically linked to its two key protective groups, which are fundamental to the widely used Fmoc/tBu orthogonal strategy in SPPS.[6]

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the primary amine.[7] Its removal is typically achieved with a mild base, most commonly a 20% solution of piperidine in DMF.[7][8] The stability of the Fmoc group towards acidic conditions is a cornerstone of this synthetic approach.[7][9]

-

The O-tert-butyl (tBu) Group: This acid-labile group protects the hydroxyl functionality of the threonine side chain.[6][10] It is designed to remain intact during the basic conditions of Fmoc deprotection and is removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[6][11]

Figure 1. Orthogonal stability of the Fmoc and tert-butyl protecting groups in SPPS.

Stability Under SPPS Conditions: A Critical Assessment

The integrity of this compound can be challenged at various stages of peptide synthesis. A proactive evaluation of its stability is crucial for troubleshooting and optimizing synthetic outcomes.

3.1. Stability During Fmoc Deprotection (Base Stability)

While the O-tert-butyl group is generally robust under the basic conditions used for Fmoc removal, it is not entirely impervious.[6] Prolonged exposure to piperidine or elevated temperatures can lead to undesired, premature deprotection of the side chain.

Experimental Protocol: Assessing O-tert-butyl Group Stability to Piperidine

This protocol is designed to quantify the stability of the tBu group under your specific laboratory's Fmoc deprotection conditions.

Methodology:

-

Resin Preparation: Swell a known quantity of a suitable resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF).